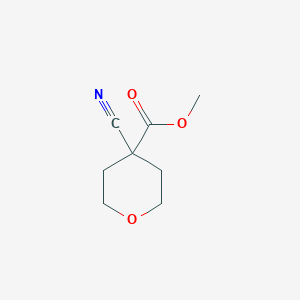

methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate

Overview

Description

Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is a chemical compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate typically involves the reaction of tetrahydro-2H-pyran-4-carboxylic acid with a cyanating agent under specific conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is primarily explored for its potential as a pharmacological agent due to its affinity for cannabinoid receptors. Research indicates that derivatives of this compound show significant binding affinities for CB1 receptors, suggesting its utility in developing imaging agents and therapeutic drugs targeting the endocannabinoid system.

Key Findings:

- Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in treating metabolic disorders.

- Receptor Binding : It exhibits promising binding affinities (Ki values) for cannabinoid receptors, with one derivative showing a Ki value of 62 nM for CB1 receptors, highlighting its potential as a PET radioligand for imaging applications .

Development of Radioligands

The synthesis of derivatives containing the tetrahydropyran structure has been explored for use as positron emission tomography (PET) radioligands. These compounds are designed to improve metabolic resistance and reduce lipophilicity, making them suitable candidates for imaging brain CB1 receptors.

Case Study:

- A study developed several derivatives aimed at enhancing the pharmacokinetic properties of imaging agents. One derivative showed high affinity for CB1 receptors while maintaining low CNS penetration, thus minimizing side effects .

The following table summarizes the biological activity of this compound compared to related compounds:

| Compound | Target Receptor | Ki Value (nM) | Notes |

|---|---|---|---|

| This compound | CB1 | 62 | Potential PET radioligand |

| Derivative 9m | TSPO | 29 | Higher affinity than CB1 |

| Derivative 9n | CB1 | 15.7 | High selectivity for CB1 |

Synthetic Applications

In addition to its biological applications, this compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Chemical Reactions:

- Oxidation : Converts the compound to corresponding carboxylic acids or other oxidized derivatives.

- Reduction : Can reduce the nitrile group to primary amines.

- Substitution : The nitrile group can be replaced by other functional groups through nucleophilic substitution reactions .

Mechanism of Action

The mechanism of action of methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites . It can also interact with cellular receptors and signaling pathways, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate include:

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and be used in diverse scientific applications . Its versatility and reactivity make it a valuable compound in research and industrial settings .

Biological Activity

Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate (CAS Number: 362703-30-8) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 169.18 g/mol. Its structure includes a tetrahydropyran ring, a cyano group, and a carboxylate ester, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The cyano group serves as an electrophile, allowing the compound to participate in nucleophilic attacks, while the carboxylate group can form hydrogen bonds, enhancing binding affinity to target proteins.

Key Mechanisms Include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.

- Receptor Binding : It exhibits affinity for cannabinoid receptors, particularly CB1 receptors, with reported binding affinities (Ki values) indicating its potential as a pharmacological agent.

Affinity for Cannabinoid Receptors

Research indicates that this compound derivatives demonstrate significant binding affinities for CB1 receptors. One study reported a Ki value of 62 nM for the corresponding derivative, highlighting its potential in developing ligands for imaging or therapeutic applications targeting the endocannabinoid system .

Case Studies and Research Findings

- JAK1 Inhibition : A related study identified imidazo-pyrrolopyridines as potent JAK1 inhibitors, suggesting that compounds with similar structural motifs to this compound may also exhibit anti-inflammatory properties through JAK1 inhibition .

- PET Radioligands Development : The synthesis of derivatives containing the tetrahydropyran structure has been explored for use as PET radioligands. These compounds showed reduced lipophilicity and improved metabolic resistance, making them suitable candidates for imaging brain CB1 receptors .

- Pharmacological Profiles : Various derivatives were synthesized and tested for their pharmacological profiles, revealing a spectrum of activities including receptor selectivity shifts based on minor structural modifications .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to related compounds:

| Compound | Target Receptor | Ki Value (nM) | Notes |

|---|---|---|---|

| This compound | CB1 | 62 | Potential PET radioligand |

| Derivative 9m | TSPO | 29 | Higher affinity than CB1 |

| Derivative 9n | CB1 | 15.7 | High selectivity for CB1 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate, and what reaction conditions are critical for high yield?

- Methodological Answer : The compound can be synthesized via oxalate ester intermediates. For example, ethyl (4-methyltetrahydro-2H-pyran-4-yl) oxalate (a structural analog) is prepared using DMAP, triethylamine, and ethyl chloro-oxoacetate in THF, followed by column chromatography (SiO₂, 15% EtOAc in pentane) . For the cyano-substituted derivative, nitrile introduction may involve nucleophilic substitution or cyanation reactions under anhydrous conditions (e.g., using KCN or TMSCN with catalytic Lewis acids). Key parameters include temperature control (0–25°C) and inert atmospheres to prevent hydrolysis of the nitrile group.

Q. How can the purity and structural integrity of this compound be validated in a research setting?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/GC : Assess purity (>95% as per for analogs) with reverse-phase C18 columns and acetonitrile/water gradients.

- NMR : Confirm the presence of the cyano group (¹³C NMR: δ ~115–120 ppm) and ester carbonyl (¹³C NMR: δ ~165–170 ppm).

- FT-IR : Verify nitrile absorption (~2240 cm⁻¹) and ester C=O stretch (~1720 cm⁻¹) .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store at 2–8°C in airtight, amber vials under nitrogen to prevent moisture absorption and thermal degradation. The compound is sensitive to light and humidity, which may hydrolyze the ester or cyan group .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-cyano and 4-ester substituents influence reactivity in ring-opening or functionalization reactions?

- Methodological Answer : The electron-withdrawing cyano group increases electrophilicity at the adjacent carbonyl, facilitating nucleophilic attacks (e.g., Grignard additions). Computational studies (DFT) can map charge distribution, while experimental kinetic assays under varying pH (e.g., acidic/basic hydrolysis) quantify substituent effects. For example, compare hydrolysis rates of this compound with non-cyano analogs .

Q. What computational tools are effective for predicting synthetic pathways or reaction mechanisms involving this compound?

- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose retrosynthetic routes. For mechanistic insights, use Gaussian or ORCA for transition-state modeling. Example: Simulate the activation energy for cyano group participation in [4+2] cycloadditions or nucleophilic substitutions .

Q. How can this compound serve as a building block in synthesizing bioactive molecules, such as kinase inhibitors or antimicrobial agents?

- Methodological Answer : The tetrahydropyran core is a common scaffold in drug design. Functionalize the ester via hydrolysis to carboxylic acid (e.g., LiOH/H₂O/THF) for amide coupling. The cyano group can be reduced to an amine (H₂/Pd-C or BH₃·THF) for further derivatization. Case study: Analogous tetrahydro-2H-pyran derivatives are intermediates in antiviral agents (e.g., HCV protease inhibitors) .

Q. Contradictions and Limitations

- Synthesis Yields : reports 84% yield for ethyl (4-methyltetrahydro-2H-pyran-4-yl) oxalate, but nitrile introduction may reduce efficiency due to steric hindrance.

- Biological Activity : While tetrahydropyran derivatives show anti-inflammatory properties (), the cyano-ester analog lacks direct pharmacological data, necessitating further studies.

Properties

IUPAC Name |

methyl 4-cyanooxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-11-7(10)8(6-9)2-4-12-5-3-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCVBMSJKWEGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587389 | |

| Record name | Methyl 4-cyanooxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362703-30-8 | |

| Record name | 2H-Pyran-4-carboxylic acid, 4-cyanotetrahydro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362703-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-cyanooxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-cyanooxane-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.